Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-
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Overview
Description
Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a diazo group, a sulfonamide group, and an ethylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- involves multiple steps. One common method includes the preparation of the chloroacetamide derivative, followed by intramolecular cyclization rearrangement reaction when treated with ammonium . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods allow for the safe and efficient production of the compound by generating and consuming reactive intermediates in a single process, thus minimizing the handling of hazardous materials .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the diazo and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives .
Scientific Research Applications
Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
4-Amino-N-thiazol-2-yl-benzenesulfonamide: Known for its inhibitory effects on human carbonic anhydrases.
Uniqueness
Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl- is unique due to its specific structure, which allows it to interact with a variety of molecular targets and undergo diverse chemical reactions. Its diazo group and sulfonamide functionality provide versatility in both synthetic and biological applications .
Properties
CAS No. |
23311-75-3 |
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Molecular Formula |
C21H20N4O4S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-diazo-N-(2-ethylphenyl)-6-(4-methylphenyl)sulfonyliminocyclohexa-1,4-diene-1-sulfonamide |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-16-6-4-5-7-19(16)24-31(28,29)21-14-17(23-22)10-13-20(21)25-30(26,27)18-11-8-15(2)9-12-18/h4-14,24H,3H2,1-2H3 |
InChI Key |
ORKGLYPHVVPLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=[N+]=[N-])C=CC2=NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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